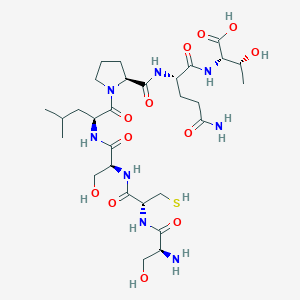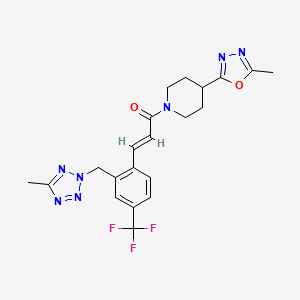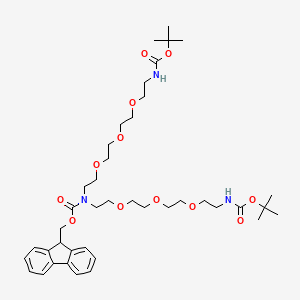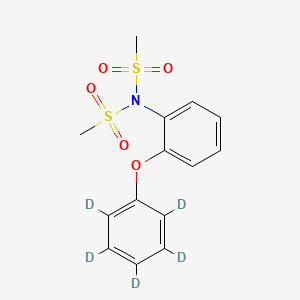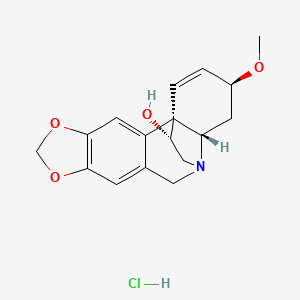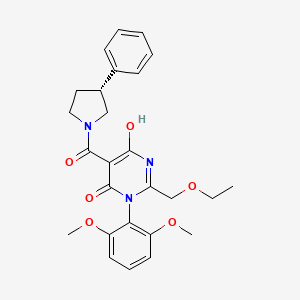
APJ receptor agonist 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APJ receptor agonist 5 is a compound that targets the apelin receptor, also known as the APJ receptor. This receptor is a class A G protein-coupled receptor that plays a significant role in regulating blood pressure, cardiac output, and fluid homeostasis. This compound has been studied for its potential therapeutic applications, particularly in the treatment of heart failure and other cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of APJ receptor agonist 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include the use of protecting groups, selective deprotection, and coupling reactions to achieve the desired product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to the chemical structure of the compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions: APJ receptor agonist 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced binding affinity, stability, and bioavailability. These modifications are crucial for improving the compound’s therapeutic potential .
Wissenschaftliche Forschungsanwendungen
APJ receptor agonist 5 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationship of G protein-coupled receptor agonists. In biology, it helps elucidate the physiological roles of the apelin receptor in various tissues. In medicine, this compound is investigated for its potential to treat cardiovascular diseases, including heart failure, hypertension, and myocardial infarction .
Wirkmechanismus
The mechanism of action of APJ receptor agonist 5 involves binding to the apelin receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins, which subsequently trigger various intracellular responses such as increased cardiac contractility, vasodilation, and fluid homeostasis. The molecular targets involved in these pathways include protein kinase B (Akt), extracellular signal-regulated kinase (ERK), and nitric oxide synthase .
Vergleich Mit ähnlichen Verbindungen
APJ receptor agonist 5 is compared with other similar compounds such as apelin-13, elabela, and BMS-986224. While these compounds also target the apelin receptor, this compound is unique in its specific binding affinity and pharmacokinetic properties. For example, BMS-986224 is a potent and selective APJ agonist with a similar receptor binding profile but differs in its oral bioavailability and chronic effects on cardiac function .
Similar Compounds
- Apelin-13
- Elabela
- BMS-986224
These compounds share similar mechanisms of action but differ in their pharmacological profiles and therapeutic applications .
Eigenschaften
Molekularformel |
C26H29N3O6 |
|---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
3-(2,6-dimethoxyphenyl)-2-(ethoxymethyl)-6-hydroxy-5-[(3R)-3-phenylpyrrolidine-1-carbonyl]pyrimidin-4-one |
InChI |
InChI=1S/C26H29N3O6/c1-4-35-16-21-27-24(30)22(25(31)28-14-13-18(15-28)17-9-6-5-7-10-17)26(32)29(21)23-19(33-2)11-8-12-20(23)34-3/h5-12,18,30H,4,13-16H2,1-3H3/t18-/m0/s1 |
InChI-Schlüssel |
ALDWNVBPHVZZIQ-SFHVURJKSA-N |
Isomerische SMILES |
CCOCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CC[C@@H](C3)C4=CC=CC=C4)O |
Kanonische SMILES |
CCOCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CCC(C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



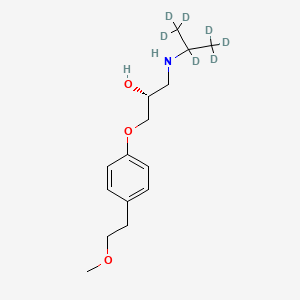
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
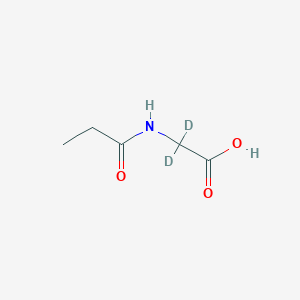
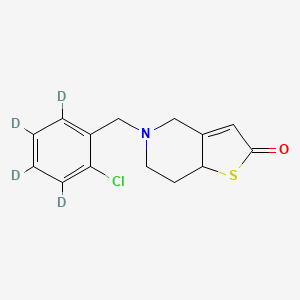
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)

